molecular formula C5H7ClN2O B3094416 3-Methyl-1h-pyrazole-4-carbaldehyde hydrochloride CAS No. 1257849-73-2

3-Methyl-1h-pyrazole-4-carbaldehyde hydrochloride

Cat. No.: B3094416
CAS No.: 1257849-73-2
M. Wt: 146.57
InChI Key: HTVPUAUWOQAWJZ-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride is a heterocyclic compound with the molecular formula C5H6N2O·HCl It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms

Scientific Research Applications

3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride has several applications in scientific research:

Safety and Hazards

When handling 3-Methyl-1H-pyrazole-4-carbaldehyde, it is recommended to avoid skin contact and inhalation, and to avoid contact with eyes . It is also advised to wear suitable gloves, protective clothing, and eye protection . It is suggested that this compound may be toxic to the aquatic environment, so care should be taken to avoid environmental contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride typically involves the formylation of 3-methyl-1H-pyrazole. One common method is the Vilsmeier-Haack reaction, where 3-methyl-1H-pyrazole is treated with a mixture of phosphorus oxychloride and dimethylformamide. The reaction is carried out at elevated temperatures, usually between 90-100°C, to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: 3-Methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1H-pyrazole-4-carbaldehyde
  • 1H-Pyrazole-3-carbaldehyde
  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
  • 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Uniqueness

3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

5-methyl-1H-pyrazole-4-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c1-4-5(3-8)2-6-7-4;/h2-3H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVPUAUWOQAWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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